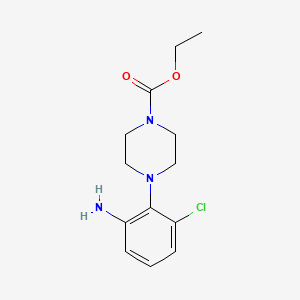
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide" and related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. A representative example is the synthesis of similar pyrrolidine derivatives through Michael reactions, showcasing the methodologies for constructing the pyrrolidine core with good to excellent diastereoselectivity (Revial et al., 2000).
Molecular Structure Analysis
X-ray crystallography and computational chemistry methods are pivotal in elucidating the molecular structure of pyrrolidine derivatives. Studies have shown that these compounds can crystallize in various space groups, with molecules often linked by intermolecular hydrogen bonds, forming stable crystal structures (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in diverse chemical reactions, highlighting their chemical reactivity and functional group compatibility. For instance, the synthesis of novel compounds through reactions like transamination showcases the versatility of these molecules in chemical synthesis (Ostrowska et al., 1999).
Aplicaciones Científicas De Investigación
Potential as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, has been explored for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The compound's pyrrolidine ring adopts a well-defined envelope conformation, contributing to its potential efficacy (Tamazyan et al., 2007).
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, have shown potent antioxidant activities. These compounds, with various substituents, exhibited significant antioxidant effects in DPPH radical scavenging method and reducing power assay. Some derivatives displayed antioxidant activities surpassing that of ascorbic acid, indicating their potential for therapeutic applications (Tumosienė et al., 2019).
Potential as Antineoplastic Agent
The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, structurally akin to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, has been synthesized and evaluated for its potential as an antineoplastic agent. Its molecular structure was studied using X-ray analysis and AM1 molecular orbital methods, indicating its potential in cancer treatment (Banerjee et al., 2002).
Synthesis via Tandem Ugi 4CC/SN Cyclization
A base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, including compounds similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, was developed. This synthesis involved a tandem Ugi condensation and intramolecular substitution, demonstrating a novel synthetic route for such compounds (Zeng et al., 2013).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUMQJOYNUQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
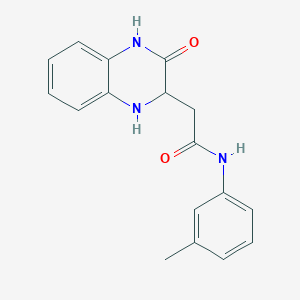
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)


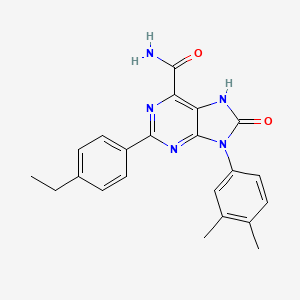
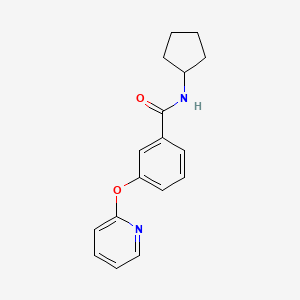
![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)
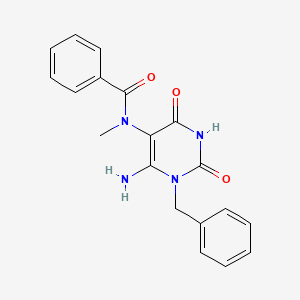


![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
